molecular formula F3P B1195852 Phosphorus trifluoride CAS No. 7783-55-3

Phosphorus trifluoride

Cat. No.: B1195852
CAS No.: 7783-55-3
M. Wt: 87.968971 g/mol
InChI Key: WKFBZNUBXWCCHG-UHFFFAOYSA-N
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Description

Historical Context of Phosphorus Trifluoride Discovery and Early Research

The journey to understanding this compound is intrinsically linked to the broader history of fluorine chemistry. While the element phosphorus was first isolated by Hennig Brand in 1669, the story of this compound begins much later. wikipedia.orgsciencehistory.org In the 19th century, French chemist Henri Moissan embarked on extensive research into fluorine compounds, which ultimately led to his successful isolation of elemental fluorine in 1886. encyclopedia.comnobelprize.org

As part of his systematic investigation, Moissan prepared and studied various fluorides, including those of phosphorus. nobelprize.orgunam.mx He was the first to prepare this compound in a pure form. unam.mx His early work involved reacting phosphorus trichloride (B1173362) with various fluorinating agents. chemeurope.com Moissan's initial experiments also included the electrolytic decomposition of this compound in his attempts to isolate fluorine, though these proved unsuccessful. encyclopedia.com He meticulously documented the physical and chemical properties of this compound, noting it was a gas, contrary to previous beliefs that it was a liquid. unam.mx Moissan's research also led to the discovery of phosphorus oxyfluoride, which he formed by burning this compound in oxygen. todayinsci.com This foundational work laid the groundwork for future investigations into the reactivity and applications of this simple yet significant molecule.

Significance of this compound in Contemporary Inorganic Chemistry and Beyond

This compound (PF₃) holds a significant position in modern inorganic and organometallic chemistry, primarily due to its properties as a ligand in metal complexes. chemeurope.comwikipedia.org It is a colorless and odorless gas that is highly toxic. wikipedia.orgucl.ac.uk The significance of PF₃ stems from its strong π-acceptor capabilities, which are comparable to those of carbon monoxide (CO). chemeurope.comwikipedia.org This allows it to stabilize metals in low oxidation states, forming a wide array of metal complexes. chemeurope.comubbcluj.ro

A key aspect of its importance is the ability of PF₃ to form stable complexes with metals for which the corresponding carbonyl compounds are either unstable or non-existent. chemeurope.comwikipedia.org For example, Pd(PF₃)₄ is a known compound, whereas the analogous Pd(CO)₄ is not. chemeurope.comwikipedia.org Similarly, nickel reacts directly with PF₃ to form Ni(PF₃)₄, analogous to Ni(CO)₄, and Cr(PF₃)₆ can be prepared, which is the analogue of Cr(CO)₆. wikipedia.orgubbcluj.ro These complexes are often synthesized by the direct reaction of PF₃ with the metal or by displacing CO from a metal carbonyl complex. chemeurope.comwikipedia.org

The applications of this compound extend into catalysis, where rhodium complexes containing PF₃ ligands, such as RhH(PF₃)₄, are used in homogeneous catalysis for reactions like hydrogenation and hydroformylation. ontosight.ai Iron complexes like Fe(PF₃)₅ have also been studied for their catalytic potential. ontosight.ai Beyond catalysis, PF₃ is a crucial precursor in the semiconductor industry for plasma etching and chemical vapor deposition (CVD). pmarketresearch.com It also plays a role in the synthesis of high-performance fluoropolymers and has emerging applications in the development of solid-state electrolytes for advanced lithium batteries. pmarketresearch.com

Physical and Spectroscopic Properties of this compound

The following tables provide key physical and spectroscopic data for this compound.

Table 1: Physical Properties of this compound

PropertyValue
Chemical FormulaPF₃
Molar Mass87.968971 g/mol wikipedia.org
AppearanceColorless gas wikipedia.org
Density3.91 g/L (gas) wikipedia.org
Melting Point-151.5 °C wikipedia.org
Boiling Point-101.8 °C wikipedia.org
Molecular ShapeTrigonal pyramidal wikipedia.org
Dipole Moment1.03 D wikipedia.org

Table 2: Spectroscopic and Bond Data for this compound

ParameterValue
F−P−F Bond Angle96.3° chemeurope.comwikipedia.org
Standard Enthalpy of Formation (gas)-945 kJ/mol chemeurope.comwikipedia.org
NMR Chemical Shift (³¹P)97 ppm (downfield of H₃PO₄) chemeurope.comwikipedia.org

Mentioned Chemical Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trifluorophosphane
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InChI

InChI=1S/F3P/c1-4(2)3
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InChI Key

WKFBZNUBXWCCHG-UHFFFAOYSA-N
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Canonical SMILES

FP(F)F
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Molecular Formula

F3P
Record name phosphorus trifluoride
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DSSTOX Substance ID

DTXSID6064826
Record name Phosphorus trifluoride
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Molecular Weight

87.9689715 g/mol
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Physical Description

Colorless gas; [Merck Index]
Record name Phosphorus trifluoride
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CAS No.

7783-55-3
Record name Phosphorus trifluoride
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Record name PHOSPHORUS TRIFLUORIDE
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Synthetic Methodologies for Phosphorus Trifluoride and Its Derivatives

Halogen Exchange Reactions for Phosphorus Trifluoride Synthesis

Halogen exchange is a primary and widely utilized method for the synthesis of this compound (PF₃). This approach involves the reaction of a phosphorus trihalide, typically phosphorus trichloride (B1173362) (PCl₃), with a fluoride (B91410) source, leading to the substitution of chlorine atoms with fluorine atoms.

Utilization of Metal Fluorides in PX₃ Halogen Exchange (e.g., ZnF₂, AsF₃, SbF₃)

A common route for producing this compound involves the halogen exchange reaction between phosphorus trichloride and various metal fluorides. wikipedia.orgchemeurope.com Among the suitable metal fluorides are zinc fluoride (ZnF₂), arsenic trifluoride (AsF₃), and antimony trifluoride (SbF₃). wikipedia.orgchemeurope.com

The reaction with zinc fluoride is a frequently cited example: 2 PCl₃ + 3 ZnF₂ → 2 PF₃ + 3 ZnCl₂ wikipedia.org

This reaction is typically performed by heating the reactants. For instance, anhydrous zinc fluoride powder, after being dried at 140-150 °C, is placed in a reactor, and phosphorus trichloride is added. google.com This process is characterized as a strong exothermic reaction that may have a significant induction period. google.com

Antimony trifluoride (SbF₃), also known as Swarts' reagent, is another effective fluorinating agent for this purpose. wikipedia.orggoogle.com The reaction proceeds by heating phosphorus trichloride with antimony trifluoride. Similarly, arsenic trifluoride can be employed to facilitate the halogen exchange. wikipedia.orgchemeurope.com The choice of metal fluoride can be influenced by factors such as reactivity, cost, and the ease of separation of the products.

Table 1: Metal Fluorides in PF₃ Synthesis

Metal Fluoride Chemical Formula Key Features
Zinc Fluoride ZnF₂ Commonly used, reaction is exothermic. wikipedia.orggoogle.com
Arsenic Trifluoride AsF₃ Effective fluorinating agent. wikipedia.orgchemeurope.com
Antimony Trifluoride SbF₃ Known as Swarts' reagent, used for fluorination. wikipedia.orggoogle.com

Application of Hydrogen Fluoride in this compound Preparation

Anhydrous hydrogen fluoride (HF) is another key reagent for the synthesis of this compound via halogen exchange with phosphorus trichloride. wikipedia.orgbrainly.com The balanced chemical equation for this reaction is: PCl₃ + 3 HF → PF₃ + 3 HCl brainly.com

This reaction highlights a stoichiometric relationship where one mole of phosphorus trichloride reacts with three moles of hydrogen fluoride to produce one mole of this compound and three moles of hydrogen chloride. brainly.com

A patented method describes the preparation of this compound by reacting elemental phosphorus with liquid, anhydrous hydrogen fluoride under autogenous pressure at temperatures between 180 to 220°C. google.com This process can utilize red phosphorus, and the molar ratio of hydrogen fluoride to phosphorus can range from 5:1 to 50:1. google.com At these temperatures, a portion of the hydrogen fluoride is in the liquid phase, providing a medium for the reaction. google.com For example, heating red phosphorus and hydrogen fluoride at 200°C for 15 hours has been shown to produce this compound. google.com

Furthermore, recent developments include methods for producing this compound by introducing phosphorus trichloride and hydrogen fluoride into a reactor containing carbon material, which is reported to enhance reaction efficiency at lower temperatures. wipo.int

Electrochemical Synthesis Pathways Involving this compound Precursors

Electrochemical methods offer alternative "green" pathways for the synthesis of various chemical compounds, including those involving phosphorus. beilstein-journals.org These methods can often be conducted under mild conditions without the need for harsh reagents. rsc.org While direct large-scale electrochemical synthesis of this compound itself is not widely documented, electrochemical techniques are relevant in the synthesis of its precursors and derivatives. beilstein-journals.org

The electrosynthesis of materials depends on several factors, including the electrolyte, electrode material, temperature, and the nature of the precursor. mdpi.com For instance, the electrochemical synthesis of organophosphorus compounds has been achieved through the formation of phosphorus-carbon and phosphorus-heteroatom bonds using various electrode materials like graphite, platinum, and nickel. beilstein-journals.org

In the context of PF₃ precursors, electrochemical methods can be applied to create specific bonds or to generate reactive intermediates. For example, the electrochemical synthesis of large-area, wafer-scale arrays of silicon nanowires has been reported, which demonstrates the precision of electrochemical techniques. researchgate.net While not a direct synthesis of PF₃, such methods showcase the potential for controlled synthesis of nanomaterials, a field where PF₃ precursors like Pt(PF₃)₄ are used. researchgate.net This carbon-free precursor is used in electron beam induced deposition (FEBID) to create pure platinum nanostructures, and understanding the electrochemical properties of such precursors is crucial. researchgate.netacs.org

Novel and Emerging Synthetic Routes to this compound and its Analogues

Research continues to explore new and improved methods for the synthesis of this compound and related compounds. One area of development focuses on increasing efficiency and reducing the environmental impact of production. For example, a process for preparing low-chloride lithium hexafluorophosphate (B91526) (LiPF₆) starts with the gas-phase reaction of PCl₃ with HF to form a PF₃-containing mixture. justia.com This PF₃ is then further reacted in subsequent steps. justia.com

Another novel approach involves the activation of a P-F bond in phosphorus pentafluoride (PF₅) to generate a PF₃ complex. The reaction of PF₅ with a platinum(0) complex, [(Cy₃P)₂Pt], results in the formation of the PF₃ complex trans-[(Cy₃P)₂PtF(PF₃)][PF₆]. vu.nl This represents a rare instance of activating a main-group-element–fluorine bond with a metal. vu.nl

Furthermore, new synthetic routes for parent phosphorus-containing cycloalkanes have been developed using organometallic precursors that act as P-atom carriers. rsc.org While not a direct synthesis of PF₃, these methods highlight innovative strategies in phosphorus chemistry that could potentially be adapted for the synthesis of PF₃ analogues. The analogy between PF₃ and carbon monoxide (CO) as ligands also inspires research into new compounds, such as the theoretical (PF₃)₃²⁻ anion, an analogue of the deltate anion (C₃O₃)²⁻. chemistryviews.org

Synthetic Approaches to this compound Complexes (e.g., Fe(CO)₅ with PF₃)

This compound is a strong π-acceptor ligand, similar to carbon monoxide, and it forms a wide variety of complexes with transition metals, particularly those in low oxidation states. wikipedia.orgchemeurope.com Many metal phosphine (B1218219) complexes are prepared by reacting a metal halide with a pre-formed phosphine. wikipedia.org

A common method for synthesizing PF₃ complexes is through the substitution of carbonyl ligands in metal carbonyl complexes. For example, iron pentacarbonyl, Fe(CO)₅, reacts with this compound, often in the presence of hydrogen, to yield mixed carbonyl-phosphine complexes like Fe(CO)₂(PF₃)₂(H)₂. oneclass.combrainly.comchegg.com The reaction involves the release of carbon monoxide. oneclass.combrainly.com Ultraviolet laser photolysis of mixtures of Fe(CO)₅ and PF₃ has also been studied to understand the product yields of various Fe(CO)ₓ(PF₃)ᵧ complexes. aip.org

Some metal-PF₃ complexes can be synthesized directly. Nickel metal, for instance, reacts directly with PF₃ at 100 °C under 35 MPa of pressure to form Ni(PF₃)₄, which is analogous to Ni(CO)₄. wikipedia.orgchemeurope.com Similarly, Cr(PF₃)₆ can be prepared from dibenzenechromium. wikipedia.orgchemeurope.com The synthesis of Ru(PF₃)₅ typically involves the reaction of ruthenium chloride with this compound in the presence of a reducing agent. ontosight.ai

Table 2: Synthesis of Selected Metal-PF₃ Complexes

Complex Precursors Method
Fe(CO)₂(PF₃)₂(H)₂ Fe(CO)₅, PF₃, H₂ Ligand substitution oneclass.combrainly.comchegg.com
Ni(PF₃)₄ Ni, PF₃ Direct reaction under pressure wikipedia.orgchemeurope.com
Cr(PF₃)₆ Cr(C₆H₆)₂, PF₃ Ligand substitution wikipedia.orgchemeurope.com
Ru(PF₃)₅ Ruthenium chloride, PF₃ Reaction with a reducing agent ontosight.ai
trans-[(Cy₃P)₂PtF(PF₃)][PF₆] [(Cy₃P)₂Pt], PF₅ P-F bond activation vu.nl

Reactivity and Mechanistic Investigations of Phosphorus Trifluoride

Reactions with Anionic Nucleophiles and Associated Mechanisms in Gas Phase and Solution

The reaction of phosphorus trifluoride with anionic nucleophiles has been a subject of study, particularly in the gas phase, to understand the intrinsic reactivity of the molecule. Investigations have shown that these reactions are often initiated by the nucleophilic attack of the anion on the phosphorus center. researchgate.net While PF₃ is only slowly hydrolyzed by water, its reaction with aqueous bases is more rapid and the rate increases with pH, indicating a reaction with the hydroxide (B78521) anion (OH⁻). drugfuture.comlibretexts.org

Gas-phase studies using flowing afterglow apparatus have examined the kinetics and products of reactions between various anions and this compound. researchgate.net These reactions are typically rationalized as proceeding through a mechanism that involves an initial attack by the nucleophile (Nu⁻) at the phosphorus atom. researchgate.netresearchgate.net The mechanisms of nucleophilic substitution at a phosphorus center can be complex, potentially following a one-step concerted Sₙ2-like pathway or a stepwise associative mechanism involving a pentacoordinate intermediate. nih.govsemanticscholar.org

The table below summarizes typical reactions involving anionic nucleophiles.

Anionic NucleophilePhaseProducts/ObservationsMechanism Pathway
Hydroxide (OH⁻)Aqueous SolutionFluophosphite speciesNucleophilic substitution
Fluoride (B91410) (F⁻)Gas PhasePF₄⁻Anion addition
Amide (NH₂⁻)Gas PhaseProducts from initial P-attackNucleophilic substitution
Alkoxide (RO⁻)SolutionAlkyl phosphites (in reactions with alcohols)Nucleophilic substitution

Interactions with Lewis Bases and Adduct Formation

This compound exhibits dual characteristics as both a Lewis acid and a Lewis base. wikipedia.org Its primary role in this context is as a Lewis acid, where the phosphorus atom can accept an electron pair from a Lewis base to form a stable coordination compound, known as an adduct. solubilityofthings.comwikipedia.org This interaction results in the formation of a coordinate covalent bond. solubilityofthings.com

The formation of adducts with Lewis bases such as ammonia (B1221849) (NH₃) and various amines has been well-documented. wikipedia.orgwechemglobal.com With dry ammonia, PF₃ forms a solid addition product. drugfuture.com The systems of this compound with trimethylamine (B31210) and triethylamine (B128534) have also been investigated. acs.org The stability and properties of these adducts can vary significantly depending on the nature of the Lewis base and the reaction conditions. numberanalytics.com

As a ligand for transition metals, PF₃ is a strong π-acceptor, forming a variety of complexes with metals in low oxidation states, analogous to metal carbonyls. wikipedia.orgchemeurope.com It can form stable complexes where the corresponding carbon monoxide derivatives are unstable or non-existent; for example, Pd(PF₃)₄ is known, while Pd(CO)₄ is not. wikipedia.orgchemeurope.com

The table below details the interaction of PF₃ with various Lewis bases.

Lewis BaseAdduct/Complex FormedObservations
Ammonia (NH₃)H₃N·PF₃Forms a solid adduct. drugfuture.com
Trimethylamine (N(CH₃)₃)(CH₃)₃N·PF₃A stable adduct is formed. acs.org
Triethylamine (N(C₂H₅)₃)(C₂H₅)₃N·PF₃A stable adduct is formed. acs.org
Transition Metals (e.g., Ni, Pd, Cr)Ni(PF₃)₄, Pd(PF₃)₄, Cr(PF₃)₆Acts as a strong π-acceptor ligand. wikipedia.orgchemeurope.com
Boron Tribromide (BBr₃)Br₃B·PF₃PF₃ acts as a Lewis base in this interaction. wikipedia.org

Oxidation Reactions of this compound (e.g., with Nitrosyl Chloride, Bromine, Potassium Permanganate)

This compound can be oxidized by various strong oxidizing agents, wherein the phosphorus atom is converted from the +3 to the +5 oxidation state. wikipedia.orgwechemglobal.com Aqueous oxidizing agents like bromine and potassium permanganate (B83412) readily react with and destroy PF₃. drugfuture.com

The reaction with nitrosyl chloride (NOCl) results in the oxidation of PF₃. niscpr.res.in Similarly, other oxidizing agents like nitryl chloride (NO₂Cl), iodic acid (HIO₃), and periodic acid (HIO₄) also oxidize this compound to phosphoryl fluoride (POF₃), while the oxidizing agents are reduced to nitrosyl chloride and iodine, respectively. scispace.comlookchem.com The reaction with iodine monochloride (ICl) at room temperature also yields a pentavalent phosphorus compound, dichlorotrifluorophosphorane (PF₃Cl₂). lookchem.com

The following table summarizes key oxidation reactions of this compound.

Oxidizing AgentProduct(s)Reference(s)
Bromine (Br₂)Not specified, but oxidation occurs wikipedia.orgdrugfuture.com
Potassium Permanganate (KMnO₄)Not specified, but oxidation occurs wikipedia.orgdrugfuture.com
Nitrosyl Chloride (NOCl)Oxidized phosphorus species niscpr.res.in
Nitryl Chloride (NO₂Cl)Phosphoryl fluoride (POF₃), Nitrosyl chloride (NOCl) scispace.comlookchem.com
Iodic Acid (HIO₃)Phosphoryl fluoride (POF₃), Iodine (I₂) scispace.comlookchem.com
Periodic Acid (HIO₄)Phosphoryl fluoride (POF₃), Iodine (I₂) scispace.comlookchem.com
Iodine Monochloride (ICl)Dichlorotrifluorophosphorane (PF₃Cl₂) lookchem.com

Reactivity of this compound with Phosphites and Related Organophosphorus Compounds

This compound reacts with organophosphorus compounds such as trialkyl phosphites. The reaction between PF₃ and trimethyl phosphite (B83602), for instance, yields a range of products including PF₂OMe, MeP(O)(F)OMe, MeP(O)(OMe)₂, and MeP(O)F₂. rsc.org The mechanisms for these transformations are complex and can involve multiple pathways. rsc.org These reactions highlight the ability of PF₃ to participate in ligand exchange and rearrangement processes with other phosphorus compounds.

ReactantProduct(s)Reference(s)
Trimethyl phosphite (P(OMe)₃)PF₂OMe, MeP(O)(F)OMe, MeP(O)(OMe)₂, MeP(O)F₂ rsc.org

Coordination Chemistry of Phosphorus Trifluoride As a Ligand

Electronic Properties of Phosphorus Trifluoride as a π-Acceptor Ligand

The electronic characteristics of this compound are central to its function as a ligand. It is recognized as a strong π-acceptor, a property that significantly influences the nature of the metal-ligand bond. wikipedia.orgchemeurope.com This π-acidity is a consequence of the electron-withdrawing effects of the three highly electronegative fluorine atoms attached to the phosphorus. stackexchange.com

The interaction between a transition metal and a PF₃ ligand is a classic example of dative bonding, which involves two primary components: σ-donation and π-back-donation. nsf.govlibretexts.org

σ-Donation : The phosphorus atom in PF₃ has a lone pair of electrons. asiaisotopeintl.com This lone pair is donated to a vacant d-orbital on the transition metal center, forming a dative covalent sigma (σ) bond. libretexts.org This is the initial interaction that binds the ligand to the metal.

π-Back-Donation : Concurrently, the metal, particularly if it is in a low oxidation state and thus electron-rich, donates electron density from its filled d-orbitals back to the ligand. stackexchange.comlibretexts.org In the case of PF₃, these electrons are accepted into low-lying, empty anti-bonding orbitals (π* orbitals) of the P-F bonds. dntb.gov.uaacs.org This process is known as back-donation. nsf.govdntb.gov.ua

This compound is often compared to carbon monoxide (CO), another prominent π-acceptor ligand in organometallic chemistry. wikipedia.orgchemeurope.com Their similarities are remarkable, leading to PF₃ being considered an "inorganic analogue" of CO.

Electronic Similarity : Both PF₃ and CO are strong π-acceptors and effective σ-donors. wikipedia.orgstackexchange.com This allows PF₃ to form a range of metal complexes that are analogous to well-known metal carbonyls, such as Ni(PF₃)₄ and Ni(CO)₄, or Cr(PF₃)₆ and Cr(CO)₆. wikipedia.orgchemeurope.com Infrared spectroscopy studies of mixed carbonyl-trifluorophosphine complexes, like Co(NO)(CO)ₓ(PF₃)₃₋ₓ, indicate that PF₃ and CO have very similar π-bonding capabilities.

Differences in Stability : Despite their similarities, there are key differences. PF₃ can stabilize certain metal complexes for which the corresponding CO derivatives are unstable or non-existent. wikipedia.orgchemeurope.com A prime example is the existence of tetrakis(trifluorophosphine)palladium(0) (Pd(PF₃)₄), whereas the analogous tetracarbonylpalladium(0) (Pd(CO)₄) is not a known stable compound. wikipedia.orgchemeurope.com

Bond Strength : Thermal desorption studies have shown that the bond strengths between PF₃ and various metal surfaces are very similar to those observed for CO, indicating comparable metal-ligand bond energies. dntb.gov.ua

The following table summarizes the comparative properties of PF₃ and CO as ligands.

PropertyThis compound (PF₃)Carbon Monoxide (CO)
Bonding Type Strong σ-donor, Strong π-acceptorStrong σ-donor, Strong π-acceptor
Analogous Complexes Forms stable analogues to many metal carbonyls (e.g., Ni(PF₃)₄, Cr(PF₃)₆). wikipedia.orgForms a vast range of metal carbonyl complexes (e.g., Ni(CO)₄, Cr(CO)₆).
Unique Complexes Forms stable complexes where CO analogues do not exist (e.g., Pd(PF₃)₄). wikipedia.orgchemeurope.comForms unique complexes not mirrored by PF₃, particularly in cluster chemistry.
Bonding Interaction σ-donation from P lone pair; π-back-donation into P-F σ* orbitals. dntb.gov.uaacs.orgσ-donation from C lone pair; π-back-donation into C-O π* orbitals. libretexts.org

Synthesis and Characterization of Transition Metal this compound Complexes

Complexes of this compound are typically synthesized by reacting a metal source with PF₃ gas, often under pressure. A common method involves the displacement of other, more weakly bound ligands, such as carbon monoxide from a metal carbonyl precursor. wikipedia.org

A variety of stable, mononuclear complexes featuring a central metal atom bonded to several PF₃ ligands have been synthesized and characterized.

Iron Pentakis(trifluorophosphine) (Fe(PF₃)₅) : This complex can be formed by reacting iron metal vapor with PF₃ at low temperatures or through the reaction of Fe(CO)₅ with PF₃. acs.orgresearchgate.net Theoretical studies indicate a singlet trigonal bipyramidal structure is the most stable geometry for Fe(PF₃)₅. researchgate.net

Platinum Tetrakis(trifluorophosphine) (Pt(PF₃)₄) : This tetrahedral complex is a key starting material for other platinum-PF₃ compounds. researchgate.netjh.edu It can be synthesized and undergoes reactions such as protonation to form [Pt(PF₃)₄H]⁺ or oxidation to yield the square-planar dication [Pt(PF₃)₄]²⁺. researchgate.net

Tungsten Hexakis(trifluorophosphine) (W(PF₃)₆) : Analogous to the well-known tungsten hexacarbonyl, W(PF₃)₆ is a stable octahedral complex. It is typically prepared by the displacement of ligands from a precursor like W(CO)₆.

Rhodium Hydrido Tetrakis(trifluorophosphine) (RhH(PF₃)₄) : This complex is another example of a stable mononuclear PF₃ derivative, showcasing the ligand's ability to co-exist with other ligand types like hydride.

Other Examples : Nickel can react directly with PF₃ at 100 °C and 35 MPa pressure to form Ni(PF₃)₄, analogous to Ni(CO)₄. wikipedia.orgchemeurope.com Similarly, Cr(PF₃)₆ can be prepared from the reaction of dibenzenechromium with PF₃. wikipedia.orgchemeurope.com

The table below lists some representative mononuclear PF₃ complexes and their geometries.

ComplexMetal Oxidation StateGeometry
Ni(PF₃)₄ 0Tetrahedral
Pd(PF₃)₄ 0Tetrahedral
Pt(PF₃)₄ 0Tetrahedral researchgate.net
Fe(PF₃)₅ 0Trigonal Bipyramidal researchgate.net
Cr(PF₃)₆ 0Octahedral
W(PF₃)₆ 0Octahedral

While mononuclear complexes are common, PF₃ also participates in the formation of binuclear and polynuclear complexes, which contain two or more metal centers. core.ac.uk However, the behavior of PF₃ in these systems shows significant differences from that of CO. Theoretical studies on binuclear iron complexes, such as Cp₂Fe₂(PF₃)ₙ, indicate that PF₃ ligands strongly disfavor acting as simple bridging ligands between two metal atoms through the phosphorus atom alone. rsc.orgresearchgate.net This is a major contrast to CO, which readily forms bridges in many polynuclear metal carbonyls. rsc.org In some higher-energy theoretical structures, novel bridging modes involving both phosphorus and a fluorine atom have been suggested. rsc.org For example, the lowest energy structure for [Fe₂(PF₃)₉] involves one iron atom inserting into a P-F bond, resulting in a bridging difluorophosphido (PF₂) group and a direct Fe-F bond, rather than a bridging PF₃ ligand. researchgate.net

Steric and Electronic Parameters of this compound in Ligand Design

The utility of a ligand in catalysis and coordination chemistry is often evaluated based on its steric and electronic properties, which can be quantified using various parameters. illinois.edumanchester.ac.uk

Electronic Parameters : The electronic effect of a phosphine (B1218219) ligand relates to its ability to donate or accept electron density. manchester.ac.uk For PF₃, the high electronegativity of the fluorine atoms makes it a very poor σ-donor but an excellent π-acceptor. stackexchange.comstackexchange.com This π-accepting ability is among the strongest in the phosphine ligand series. acs.org

Steric Parameters : The steric bulk of a ligand is a critical factor in determining the coordination number of the metal, the stability of the complex, and the reactivity of catalysts. illinois.edu The most common measure of steric size is the Tolman cone angle (θ). nih.gov The cone angle is the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the ligand's outermost atoms. manchester.ac.uk this compound is a sterically undemanding ligand with a relatively small cone angle, allowing for the formation of complexes with high coordination numbers, such as the hexacoordinate Cr(PF₃)₆ and W(PF₃)₆. wikipedia.org

The interplay between these steric and electronic factors is crucial. manchester.ac.uk For instance, changing substituents on the phosphorus atom alters not only the steric bulk but also the electronegativity, which in turn affects the s-character of the phosphorus lone pair orbital and thus its σ-donor capability. manchester.ac.uk The small size and strong π-acceptor properties of PF₃ make it a unique ligand for stabilizing electron-rich, low-valent metal centers in relatively uncrowded coordination spheres.

Quantitative Analysis of Ligand Effects (QALE)

The Quantitative Analysis of Ligand Effects (QALE) model is a valuable tool for quantifying the electronic properties of ligands such as this compound. This model uses a set of parameters to describe the ligand's σ-donor and π-acceptor capabilities.

Research has determined the electronic parameters for PF₃ using the QALE model. These studies indicate that PF₃ is a very poor σ-donor but a very strong π-acceptor (also referred to as a π-acid). acs.org In one analysis, the electronic parameters for PF₃ were determined as follows: the σ-donor parameter (χd) was 44 ± 4, the aryl effect parameter (Ear) was 0, and the π-acceptor parameter (πp) was 14 ± 1. acs.org These values highlight that PF₃ and PCl₃ have comparable σ-donor abilities and are among the poorest σ-donor ligands studied. acs.org However, PF₃ is identified as a significantly better π-acceptor than PCl₃. acs.org

A revised set of QALE parameters for PF₃ has also been presented, with a χd of 33 ± 2, an Ear of 0, and a πp of 13.2 ± 0.5. researchgate.net These parameters are instrumental in comparing the electronic effects of PF₃ with other phosphorus(III) ligands. For instance, while PF₃ is a poor σ-donor, ligands like PH₃ and P(CH₂CH₂CN)₃ are considered reasonably good σ-donors. acs.org

The following table summarizes the QALE parameters for this compound and a selection of other phosphorus(III) ligands for comparison.

Ligandσ-donor parameter (χd)Aryl effect parameter (Ear)π-acceptor parameter (πp)
PF₃ (revised)33 ± 2013.2 ± 0.5
P(CF₃)₃33 ± 2011.1 ± 0.6
PCl₃42 ± 14.1 ± 0.35.3 ± 0.5
PH₃17 ± 103.7 ± 0.7
P(CH₂CH₂CN)₃17.0 ± 0.601.2 ± 0.2
P(OMe)₃Comparable in π-acidity to P(OEt)₃, P(OBu)₃, P(O-i-Bu)₃, and P(O-i-Pr)₃

Computational Descriptors for Phosphorus(III) Ligands

Computational chemistry provides a powerful approach to understanding and predicting the behavior of phosphorus(III) ligands, including this compound. By calculating various electronic and steric descriptors, it is possible to build "ligand knowledge bases" that can be used to rationalize experimental observations and guide the design of new catalysts and metal complexes. researchgate.netbris.ac.uk

These computational descriptors aim to capture the essential properties of a ligand that govern its coordination behavior. For PF₃, key descriptors would relate to its strong π-acidity and weak σ-donicity, as quantified by the QALE model, but can also include a wider range of properties. Calculated parameters can be used to create ligand maps, which visually represent the relationships between different ligands and can help in the selection of ligands with desired properties for a specific application. ed.ac.uk

The process involves using computational methods, such as density functional theory (DFT), to model the ligand and its interaction with a metal center. From these calculations, a variety of descriptors can be extracted, including:

Electronic Descriptors: These quantify the ligand's ability to donate or accept electrons. Examples include the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as parameters derived from quantum chemical calculations that correlate with σ-donation and π-acceptance.

Steric Descriptors: These describe the size and shape of the ligand. Common examples include the Tolman cone angle and the solid angle, which provide a measure of the steric bulk of the ligand. More sophisticated descriptors can be derived from the calculated molecular volume or surface area.

These computational descriptors are valuable for developing quantitative structure-activity relationships (QSAR) and for predicting the effects of ligand modifications on the properties and reactivity of metal complexes. researchgate.net

Bridging Ligand Behavior of this compound and Related Fluorophosphines

While this compound is an effective terminal ligand, its behavior as a bridging ligand is notably rare, especially when compared to carbon monoxide. ubbcluj.rodoaj.org Theoretical studies on various binuclear metal complexes have shown that structures with bridging PF₃ groups are often energetically unfavorable compared to isomers with terminal PF₃ ligands or those featuring other structural motifs. ubbcluj.roresearchgate.net

For example, in studies of Co₂(PF₃)₈, Fe₂(PF₃)₉, and Cp₂Fe₂(PF₃)n systems, structures with bridging PF₃ were found to be less stable than their CO-bridged analogues. ubbcluj.rodoaj.org The reluctance of PF₃ to form bridges is attributed to the hypervalent state the phosphorus atom would need to adopt, which is energetically less favorable than the corresponding bonding situation for a bridging CO ligand.

Despite the general rarity of bridging PF₃, a notable exception is the palladium complex [(μ₃-PF₃)Pd₃(Ph₂PCH₂PPh₂)₃(μ-Cl)]⁺, which features a triply bridging this compound ligand. acs.org This demonstrates that with the appropriate electronic and steric environment, PF₃ can indeed participate in bridging coordination modes.

In contrast to the scarcity of bridging PF₃, related fluorophosphine ligands, such as the difluorophosphido (PF₂) group, are more commonly observed as bridging ligands. Theoretical studies have indicated that in some iron complexes, a fluorine atom can migrate from a bridging PF₃ group to a metal center, resulting in a more stable structure with a bridging PF₂ group. ubbcluj.roresearchgate.net

Stereochemical Aspects of Metal-Phosphorus Trifluoride Complexes

The stereochemistry of metal-phosphorus trifluoride complexes is a key aspect of their chemistry, influencing their reactivity and physical properties. The substitution of CO by PF₃ in metal carbonyls can lead to a variety of stereoisomers, and the study of these complexes provides insight into the factors that determine ligand site preference and intramolecular exchange processes.

In mixed carbonyl-trifluorophosphine complexes, such as those of iron, the distribution of PF₃ and CO ligands around the metal center is of particular interest. The similar electronic properties of PF₃ and CO can lead to complex isomeric mixtures, and their study often requires advanced analytical techniques like nuclear magnetic resonance (NMR) spectroscopy.

Furthermore, some metal-PF₃ complexes exhibit stereochemical non-rigidity, meaning that the ligands can undergo rapid intramolecular exchange on the NMR timescale. This dynamic behavior is a common feature of five-coordinate complexes and can be influenced by the electronic and steric properties of the ligands.

Examples of metal complexes where the stereochemistry of PF₃ ligands has been investigated include various nickel-trifluorophosphine complexes and their derivatives. acs.org The study of these complexes helps to elucidate the fundamental principles of coordination chemistry and the subtle interplay of electronic and steric effects that govern the structures of organometallic compounds.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (Infrared and Raman) for Ro-Vibrational Analysis

Vibrational spectroscopy is essential for understanding the dynamics of molecular motion. Phosphorus trifluoride, belonging to the C₃ᵥ point group, has four fundamental vibrational modes.

The four fundamental vibrational frequencies of this compound have been well-characterized through both infrared (IR) and Raman spectroscopy. libretexts.org These fundamentals correspond to the symmetric P-F stretch (ν₁), the symmetric P-F bend (ν₂), the asymmetric P-F stretch (ν₃), and the asymmetric P-F bend (ν₄). A number of overtone and combination bands have also been identified, providing a more complete picture of the vibrational energy levels of the molecule. libretexts.orgnist.gov

The Raman frequencies for liquid PF₃ have been reported as follows: ν₁(a₁) at 890 cm⁻¹, ν₂(a₁) at 531 cm⁻¹, ν₃(e) at 840 cm⁻¹, and ν₄(e) at 486 cm⁻¹. kratos.comazooptics.com High-resolution Fourier transform infrared (FTIR) spectroscopy has provided more precise values for the band centers of the fundamentals and has enabled the study of various overtone and combination bands. iupac.org For example, the combination band ν₂+ν₄ has been identified, and Fermi resonance between the fundamental ν₃ and the combination band ν₂+ν₄ has been taken into account for a more accurate determination of the anharmonicity constants. iupac.org

Table 2: Fundamental Vibrational Frequencies of this compound.
ModeSymmetryDescriptionRaman Frequency (cm⁻¹)Reference
ν₁a₁Symmetric P-F Stretch890 kratos.comazooptics.com
ν₂a₁Symmetric P-F Bend531 kratos.comazooptics.com
ν₃eAsymmetric P-F Stretch840 kratos.comazooptics.com
ν₄eAsymmetric P-F Bend486 kratos.comazooptics.com

At high rotational excitations, molecules can exhibit a phenomenon known as rotational energy clustering, where several symmetrically equivalent stable axes of rotation form. Theoretical studies on this compound have investigated this behavior. Variational calculations of the rotational-vibrational levels of PF₃ have been performed to simulate its infrared spectrum up to high rotational quantum numbers (J=100). nist.govcdnsciencepub.comaip.org

These studies have explored the formation of quasi-degenerate 6-fold rotational energy clusters at even higher rotational excitations (up to J=270), with predictions that such clustering might occur around J=200. nist.govcdnsciencepub.comaip.org The analysis of these clustering effects is carried out using semi-classical rotational energy surfaces. nist.govcdnsciencepub.comaip.org As a heavy molecule with a small rotational constant, PF₃ can easily populate states with high J values, making it a candidate for observing such rotational clustering phenomena. aip.org

Photoelectron Spectroscopy (UPS/XPS) for Electronic Structure Probing

Photoelectron spectroscopy (PES) provides direct experimental measurement of the binding energies of electrons in a molecule, offering a detailed map of its electronic structure. Both Ultraviolet Photoelectron Spectroscopy (UPS), which probes valence electrons, and X-ray Photoelectron Spectroscopy (XPS), which probes core-level electrons, have been applied to this compound. libretexts.orgazooptics.com

The He(I) photoelectron spectrum of PF₃ reveals several bands corresponding to the ionization of electrons from its valence molecular orbitals. The first ionization potential, which is the energy required to remove an electron from the highest occupied molecular orbital (HOMO), has been determined to be approximately 12.3 eV. cdnsciencepub.comrsc.org This first band is assigned to an a₁ orbital, which is considered to be largely based on a phosphorus lone-pair, making it an effective σ-donor orbital in coordination complexes. rsc.org

The XPS of the phosphorus 2p core level in PF₃ shows a doublet split by 146 meV due to molecular-field splitting. aip.org This splitting arises from the lifting of the threefold degeneracy of the 2p orbitals by the anisotropic molecular environment. aip.org Furthermore, the P 2p spectrum exhibits vibrational fine structure corresponding to the symmetric phosphorus-fluorine stretching mode, with a fundamental frequency of 121.7 meV. aip.org

Table 3: Ionization Energies of this compound from Photoelectron Spectroscopy.
Ionization TypeOrbitalIonization Energy (eV)Reference
Verticala₁ (HOMO)12.3 cdnsciencepub.comrsc.org
Adiabatic-11.66 cdnsciencepub.com

Compound Names

Table 4: List of Chemical Compounds Mentioned.
Compound NameChemical Formula
This compoundPF₃
TrichlorofluoromethaneCFCl₃
Hexafluorophosphate (B91526)[PF₆]⁻
N-(4-Ethoxybenzylidene)-4-butylanilineEBBA

Electron Energy Loss Spectroscopy (EELS) for Surface Adsorption Studies

Electron Energy Loss Spectroscopy (EELS) is a highly sensitive analytical technique used to study the vibrational and electronic excitations of molecules adsorbed on solid surfaces. High-Resolution Electron Energy Loss Spectroscopy (HREELS), a variant of EELS, is particularly well-suited for investigating the vibrational modes of adsorbates, providing insights into their chemical nature, adsorption geometry, and bonding to the surface.

While comprehensive EELS studies on the adsorption of isolated this compound (PF₃) on various metal surfaces are not extensively documented in the readily available literature, valuable insights can be drawn from studies of related metal-phosphine complexes. For instance, the electron-induced decomposition of adsorbed tetrakis(trifluorophosphine)platinum [Pt(PF₃)₄] on a polycrystalline platinum foil has been investigated using HREELS.

In these studies, the HREEL spectrum of a multilayer of adsorbed Pt(PF₃)₄ at low temperatures (20-30 K) exhibits vibrational modes characteristic of the intact molecule. Electron irradiation of the adsorbed Pt(PF₃)₄ leads to the cleavage of a single Pt-P bond and the desorption of a PF₃ ligand. This process results in the formation of a surface-bound Pt(PF₃)₃ species. The subsequent electron-stimulated reactions involve the cleavage of P-F bonds within the remaining adsorbed fragments.

The vibrational frequencies observed in the HREEL spectra provide information about the changes in the chemical bonding upon adsorption and electron-induced reactions. For example, shifts in the P-F stretching frequencies can indicate changes in the electronic environment of the phosphorus atom. The identification of specific vibrational modes associated with the Pt-P bond and the PF₃ ligands allows for a detailed analysis of the surface chemistry.

Although this example focuses on a complex, the principles of using EELS to study the surface chemistry of PF₃ are the same. By analyzing the energy losses of scattered electrons, researchers can identify the vibrational modes of adsorbed PF₃ and deduce information about its interaction with a given substrate.

Mass Spectrometry for Ionization and Fragmentation Studies

Mass spectrometry is a powerful tool for investigating the ionization and fragmentation of molecules following electron impact. These studies provide fundamental data on the stability of the molecule and its ions, as well as the energetics of various dissociation pathways.

The absolute partial electron ionization cross sections for the formation of various cations from this compound have been determined over a range of electron energies. These cross-sections quantify the probability of a specific ionization and fragmentation event occurring. By employing 2D ion-ion coincidence time-of-flight mass spectrometry, researchers can measure the cross-sections for the formation of different product ions relative to the parent ion, PF₃⁺. These relative values are then scaled using calculations of the total ionization cross-section to obtain absolute values.

Studies have reported absolute partial ionization cross-sections for a variety of cationic species produced from the electron ionization of PF₃. These include the parent ion (PF₃⁺) and various fragment ions such as PF₂⁺, PF⁺, P⁺, and F⁺. The data from these experiments are crucial for modeling the behavior of PF₃ in energetic environments, such as plasmas.

Table 1: Selected Absolute Partial Electron Ionization Cross Sections of PF₃ at 100 eV

Ion Cross Section (10⁻²⁰ m²)
PF₃⁺ 2.5
PF₂⁺ 2.0
PF⁺ 0.5
P⁺ 0.8

Note: The values in this table are approximate and intended for illustrative purposes. For precise data, refer to the cited scientific literature.

In addition to single ionization, electron impact can also lead to the formation of doubly charged ions, or dications. Coincidence experiments have shown that double and triple ionization contribute significantly to the cationic products of PF₃ ionization, accounting for approximately 20% of the total at an electron energy of 200 eV. jh.edu

The mass spectra of PF₃ reveal the presence of several dicationic species, including PF₃²⁺, PF₂²⁺, PF²⁺, P²⁺, and F²⁺. jh.edu One of the observed dissociative dication states, which breaks apart into PF₂⁺ and F⁺, has been identified as the lowest triplet state of PF₃²⁺. jh.edu The energetics of these dications have been investigated both experimentally and through computational studies of their electronic structure. jh.edu

Furthermore, the bimolecular reactivity of metastable states of the PF₃²⁺ dication has been explored. In collisions with argon (Ar), oxygen (O₂), and carbon monoxide (CO), the dominant reaction pathway is dissociative single electron transfer. jh.edu In contrast, collision-induced dissociation is the primary outcome of collisions with neon (Ne). osti.gov The study of these reactions provides valuable information about the fundamental properties and reactivity of these highly charged species.

Microwave Spectroscopy for Precise Molecular Dimensions

Microwave spectroscopy is a high-resolution technique that allows for the precise determination of the rotational constants of a molecule. From these constants, it is possible to calculate highly accurate molecular structures, including bond lengths and bond angles.

The microwave spectrum of this compound has been extensively studied, leading to a precise determination of its molecular dimensions. By analyzing the rotational spectra of PF₃ in its ground and excited vibrational states, researchers have been able to determine the equilibrium structure of the molecule.

The equilibrium P-F bond length (rₑ) in this compound has been determined to be approximately 1.563 Å. researchgate.net The equilibrium F-P-F bond angle (θₑ) has been found to be approximately 96°53'. researchgate.net These values represent the geometry of the molecule at the minimum of its potential energy surface.

Table 2: Precise Molecular Dimensions of this compound

Parameter Value
P-F bond length (rₑ) 1.563 ± 0.002 Å

Source: Data derived from microwave spectroscopy studies. researchgate.net

These precise structural parameters are fundamental to our understanding of the chemical bonding and reactivity of this compound.

Theoretical and Computational Investigations of Phosphorus Trifluoride

Quantum Chemical Calculations of Molecular Geometry and Bonding

Quantum chemical calculations are a powerful tool for determining the three-dimensional arrangement of atoms in a molecule and understanding the nature of the chemical bonds that hold them together. For phosphorus trifluoride, these calculations consistently predict a trigonal pyramidal geometry. pearson.comproprep.comstudy.comyoutube.com This shape arises from the central phosphorus atom being bonded to three fluorine atoms and possessing one lone pair of electrons. pearson.comyoutube.com According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, these four regions of electron density arrange themselves in a tetrahedral electron geometry to minimize repulsion. proprep.com However, the molecular geometry, which only considers the positions of the atoms, is trigonal pyramidal due to the presence of the lone pair. pearson.comproprep.comyoutube.com

The lone pair exerts a greater repulsive force than the bonding pairs, compressing the F-P-F bond angles to be smaller than the ideal tetrahedral angle of 109.5°. proprep.com Experimental and computational studies have determined this bond angle to be approximately 96.3°. pearson.com Advanced calculations have provided precise values for the equilibrium bond lengths and angles, further refining our understanding of the molecule's structure.

ParameterExperimental ValueComputational Value
P-F Bond Length1.56 Å~1.57 pm (in PF3O) guidechem.com
F-P-F Bond Angle96.3° pearson.com~96° asiaisotopeintl.com

Analysis of Frontier Orbitals (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgpku.edu.cn For this compound, the HOMO is the lone pair on the phosphorus atom, which is responsible for its σ-donor capabilities. aip.orgncl.ac.uk The LUMOs are a doubly degenerate pair of e-symmetry antibonding orbitals. ncl.ac.uk These orbitals have significant π* character and are capable of accepting electron density from transition metals, a phenomenon known as back-donation. aip.orgncl.ac.uk

This electronic structure, with a σ-donating HOMO and π-accepting LUMOs, makes PF₃ an excellent ligand in coordination chemistry, with electronic properties similar to carbon monoxide (CO). ncl.ac.uk The ability of PF₃ to act as a strong π-acceptor ligand is attributed to its highly electronegative fluorine atoms, which enhance the backbonding and strengthen the metal-phosphorus bond. aip.org

OrbitalCharacterRole in BondingComposition (Qualitative)
HOMOσ-donor (lone pair on P)Donates electron density to metal s-orbitalsPhosphorus sp mixture ncl.ac.uk
LUMOπ-acceptor (antibonding)Accepts electron density from metal d-orbitalsP-F σ* orbitals aip.org

Electron Density Analysis and Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a theoretical tool used to visualize and analyze the electron pairing and localization in a molecule, providing a chemically intuitive picture of bonding and lone pairs. wikipedia.org An ELF analysis reveals regions of high electron localization, which correspond to covalent bonds and lone pairs, effectively providing a "faithful visualization of VSEPR theory in action". wikipedia.org The ELF value ranges from 0 to 1, where a value close to 1 indicates high electron localization, and a value around 0.5 is characteristic of a uniform electron gas, often found in metallic bonds. aps.org

Chemisorption Studies of this compound on Metal Surfaces

The interaction of this compound with metal surfaces is of significant interest due to its role as a ligand in catalysis and surface science. Computational studies have investigated the chemisorption of PF₃ on various transition metal surfaces, including nickel, platinum, and others.

Adsorption Sites and Bonding Interactions

Theoretical calculations have been employed to determine the preferred adsorption sites and the nature of the bonding between PF₃ and metal surfaces. For the Ni(111) surface, extended Hückel calculations indicate that this compound preferentially binds to the one-fold on-top Ni sites. aip.org This adsorption is stabilized by a combination of σ-donation from the PF₃ HOMO (the phosphorus lone pair) into the metal's orbitals and π-backdonation from the metal's d-orbitals into the PF₃ LUMOs (the P-F antibonding orbitals). aip.org This bonding mechanism is analogous to that observed in metal carbonyl complexes. aip.org

Metal SurfacePreferred Adsorption SiteBonding Mechanism
Ni(111)One-fold on-top aip.orgσ-donation (PF₃ → Ni) and π-backdonation (Ni → PF₃) aip.org
Pt surfacesNot specifiedSimilar to Ni, involving σ-donation and π-backdonation

Thermal Desorption and Decomposition Pathways on Surfaces

The stability of adsorbed PF₃ and its subsequent reactions on metal surfaces are crucial for understanding its role in surface chemistry. Thermal desorption spectroscopy (TDS) is an experimental technique that provides information on the binding energy of adsorbates. wikipedia.org While specific computational studies detailing the entire thermal desorption and decomposition pathways are complex, general trends can be inferred from bonding analyses. The strength of the PF₃-metal bond is comparable to that of CO with the same metals.

On surfaces like platinum, electron-induced decomposition of adsorbed PF₃ has been studied. Low-energy electron irradiation can lead to the cleavage of P-F bonds, releasing fluorine and leaving behind surface-bound intermediates like Pt(PF₃)₃. jh.edu This process highlights a potential pathway for surface modification and the deposition of phosphorus-containing films. Further electron-stimulated reactions can lead to the complete decomposition of the ligand. jh.edu

Pnicogen Bonding Interactions and Non-Covalent Interactions Involving this compound

Beyond its coordination chemistry, this compound can participate in non-covalent interactions, notably pnicogen bonding. Pnicogen bonds are attractive interactions where a pnicogen atom (an element from Group 15, such as phosphorus) acts as an electrophilic species, interacting with a nucleophile.

In PF₃, the highly electronegative fluorine atoms withdraw electron density from the phosphorus atom. doubtnut.com This creates a region of positive electrostatic potential, known as a σ-hole, on the phosphorus atom opposite to the P-F bonds. This electrophilic region can then interact with Lewis bases (electron donors). asiaisotopeintl.comquora.com Consequently, despite having a lone pair, PF₃ can act as a Lewis acid, accepting electron pairs into its vacant d-orbitals. doubtnut.comquora.com This dual Lewis acid-base character is a key feature of its chemistry. asiaisotopeintl.com These pnicogen bonding interactions are significant in crystal engineering and the design of supramolecular assemblies.

Prediction and Stability of Noble Gas-Inserted Phosphorus Fluorides (e.g., FNgPF2)

Theoretical chemistry has opened avenues for predicting the existence of novel chemical species under specific conditions. One such area of exploration is the insertion of noble gas (Ng) atoms into stable molecules. Computational studies have investigated a unique class of neutral noble gas-inserted this compound molecules, specifically with the general formula FNgPF2, where Ng represents Argon (Ar), Krypton (Kr), Xenon (Xe), and Radon (Rn). fz-juelich.de These molecules have been theoretically designed by inserting a noble gas atom between a fluorine and phosphorus atom in a this compound (PF3) molecule. fz-juelich.de

The stability and geometry of these hypothetical FNgPF2 molecules have been assessed using sophisticated computational methods, including density functional theory (DFT), second-order Møller–Plesset perturbation theory (MP2), and the coupled cluster theory (CCSD(T)) method. fz-juelich.de The calculations indicate that these FNgPF2 molecules are energetically stable concerning various potential two-body and three-body dissociation pathways. fz-juelich.de However, they are considered metastable as they are energetically less stable than the global minimum products, which would be the separated noble gas atom and a this compound molecule (Ng + PF3). fz-juelich.de

Despite this, the kinetic stability of these FNgPF2 molecules is significant. fz-juelich.de The existence of substantial energy barriers prevents their dissociation into the more stable Ng + PF3 products. fz-juelich.de Analysis of the optimized structures, energetics, and harmonic vibrational frequencies provides insights into the bonding characteristics of these predicted molecules. fz-juelich.de The calculations suggest that the bond between the noble gas and phosphorus atoms (Ng–P) is covalent in nature. fz-juelich.de In contrast, the bond between the fluorine and noble gas atoms (F–Ng) is predominantly ionic, with some degree of covalent character. fz-juelich.de This bonding arrangement is further supported by charge distribution and Atoms in Molecules (AIM) analysis, which represents the molecules as [F]δ−[NgPF2]δ+. fz-juelich.de The computational results strongly suggest the potential for the existence and possible future synthesis and characterization of these novel noble gas-containing phosphorus fluoride (B91410) molecules under suitable experimental conditions. fz-juelich.de

Table 1: Predicted Bond Characteristics of FNgPF2 Molecules

MoleculeNg–P Bond NatureF–Ng Bond NatureRepresentation
FArPF2CovalentMostly Ionic[F]δ−[ArPF2]δ+
FKrPF2CovalentMostly Ionic[F]δ−[KrPF2]δ+
FXePF2CovalentMostly Ionic[F]δ−[XePF2]δ+
FRnPF2CovalentMostly Ionic[F]δ−[RnPF2]δ+

Molecular Dynamics and Simulation of this compound Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules at an atomic level, providing insights into their structural, thermodynamic, and transport properties. For this compound (PF3), molecular dynamics simulations would typically involve modeling a system of PF3 molecules and calculating their trajectories over time based on the forces between them. This methodology allows for the investigation of properties such as radial distribution functions, diffusion coefficients, and thermodynamic quantities in the liquid or gaseous state.

A crucial prerequisite for accurate MD simulations is the development of a reliable force field, which is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. For molecules like PF3, these force fields are often derived from high-level quantum chemistry calculations. The process involves computing the potential energy for various molecular configurations and then fitting these energies to a functional form that can be efficiently evaluated during the simulation. physchemres.org This approach has been successfully applied to other phosphorus trihalides, such as phosphorus trichloride (B1173362) (PCl3) and phosphorus triiodide (PI3), where force fields were developed based on density functional theory (DFT) calculations. physchemres.orgphyschemres.org These simulations have been shown to reproduce experimental data with good accuracy. physchemres.org

In the case of this compound, significant theoretical work has been conducted to determine its molecular structure and potential energy surface, which are foundational for developing a force field. Variational calculations of the rotational-vibrational energy levels of PF3 have been performed using state-of-the-art potential energy and dipole moment surfaces. ucl.ac.uk These calculations were accomplished using advanced methods like the explicitly correlated coupled cluster CCSD(T)-F12b method. ucl.ac.uk Such studies provide a detailed understanding of the intramolecular forces and are essential for constructing an accurate force field for PF3. While specific, comprehensive molecular dynamics simulation studies of liquid PF3 are not widely reported in the literature, the foundational computational work on its force field and spectroscopic constants paves the way for such investigations. ucl.ac.uk

Table 2: Selected Spectroscopic and Structural Data for this compound

PropertyValueMethod/Source
F−P−F Bond Angle~96.3°Experimental
Standard Enthalpy of Formation (gas)-945 kJ/molExperimental
31P NMR Chemical Shift97 ppmExperimental
Inversion Barrier> hc × 20,000 cm-1DFT Calculation ucl.ac.uk

Advanced Applications of Phosphorus Trifluoride in Research and Technology

Precursor in Advanced Manufacturing Processes (Academic Perspective)

From an academic standpoint, phosphorus trifluoride is a significant precursor in cutting-edge manufacturing processes, particularly within the semiconductor industry. Its volatility and reactivity are key attributes that make it suitable for chemical vapor deposition and plasma etching, two critical steps in the fabrication of microelectronic devices.

Chemical Vapor Deposition (CVD) is a process used to deposit thin films of various materials onto a substrate. The choice of precursor is critical as it dictates the composition, quality, and properties of the deposited film. osti.gov While PF₃ is primarily known for its use in cleaning CVD chambers, its potential as a precursor for depositing phosphorus-containing films is an area of academic interest. youtube.com

The mechanism of CVD involves the transport of volatile precursors to the substrate surface, followed by their adsorption and chemical reaction to form a solid film. The byproducts of the reaction are then desorbed and removed from the chamber. In the context of semiconductor fabrication, phosphorus is a common n-type dopant for silicon. While not a conventional precursor for silicon-based films, the reactivity of PF₃ could be exploited in specialized deposition processes. For instance, it has been explored as a precursor in the CVD of gold films, demonstrating its utility in depositing materials other than phosphorus itself.

CVD ParameterRole of PrecursorRelevance of PF₃
Volatility Enables transport to the substrate.PF₃ is a gas at room temperature, ensuring efficient delivery.
Reactivity Determines the deposition chemistry and film properties.The P-F bonds can be broken under CVD conditions to participate in film formation.
Purity Affects the quality and electrical properties of the film.High-purity PF₃ is available for semiconductor applications.

Plasma etching is a cornerstone of modern semiconductor manufacturing, enabling the precise transfer of patterns to create nanoscale circuits. wevolver.complasmatherm.com This process utilizes a plasma, an ionized gas containing reactive species, to selectively remove material from a substrate. This compound is employed as an etchant gas in these processes, particularly for silicon-based materials. matlantis.com

The mechanism of plasma etching involves both physical and chemical components. wevolver.com In a PF₃ plasma, the gas is fragmented into various reactive species, including fluorine atoms and phosphorus-containing ions. These reactive species adsorb onto the substrate surface and react with the material to be etched, forming volatile products that are subsequently pumped away. For example, when etching silicon dioxide (SiO₂), the fluorine radicals react with silicon to form volatile silicon tetrafluoride (SiF₄). matlantis.com

The anisotropic nature of plasma etching, where etching proceeds primarily in one direction, is crucial for creating the vertical sidewalls required for high-density integrated circuits. The bombardment of energetic ions from the plasma onto the substrate surface enhances the etch rate in the vertical direction. The chemistry of the plasma, including the use of gases like PF₃, can be tailored to achieve high etch rates, selectivity between different materials, and the desired etch profile. researchgate.net The study of the fundamental plasma chemistry and surface interactions of PF₃ is an active area of academic research aimed at developing more advanced and precise etching processes for future generations of nanoscale devices. researchgate.net

Intermediates in Specialty Fluorochemical Synthesis

This compound and related phosphorus-fluorine compounds are integral to modern synthetic chemistry, enabling the creation of complex molecules and high-performance materials. Their reactivity is harnessed in processes ranging from the construction of fluoropolymers to novel modular chemical reactions.

High-performance fluoropolymers, such as Polyvinylidene fluoride (B91410) (PVDF), are specialty plastics used in applications that demand high purity and resistance to solvents, acids, and hydrocarbons rsc.org. PVDF is a semi-crystalline thermoplastic produced from the polymerization of the vinylidene difluoride (CH₂=CF₂) monomer researchgate.net. The synthesis is typically carried out via free-radical polymerization in an emulsion or suspension researchgate.net.

While this compound is a key fluorinated compound, its direct role as an intermediate in the mainstream commercial synthesis of PVDF is not widely documented. However, the broader field of fluorination chemistry is essential for producing the monomers required for these polymers. In some specialized laboratory contexts, fluorinated polymers like PVDF are themselves used as solid-state fluorinating agents for the synthesis of other inorganic materials, such as oxide fluorides researchgate.net. This process involves heating the precursor oxide with PVDF, which decomposes to release hydrogen fluoride (HF) and create C=C double bonds in the polymer backbone researchgate.netmdpi.com.

A significant advancement in specialty chemical synthesis is the development of Phosphorus Fluoride Exchange (PFEx) click chemistry. This methodology leverages the reactive nature of phosphorus-fluoride bonds to create highly reliable and modular connections between molecular building blocks. Emulating the way nature uses phosphate (B84403) connectors, PFEx involves the catalytic exchange of a P(V)-F bond with nucleophiles like alcohols or amines to form stable, tetrahedral P(V)-O and P(V)-N linkages.

This reaction qualifies as a "click reaction" due to its high efficiency, reliability, and the formation of stable products. The unique reactivity allows for selective and sequential reactions, enabling the rapid construction of complex, multidimensional molecules that would be difficult to assemble using traditional synthetic methods.

Table 1: Key Features of Phosphorus Fluoride Exchange (PFEx) Click Chemistry This table is interactive and you can sort or filter the data.

Feature Description
Reaction Type Catalytic exchange of a Phosphorus(V)-Fluoride bond with a nucleophile.
Bonds Formed Stable, multidimensional P(V)-O and P(V)-N linkages.
Key Characteristic Qualifies as a "click reaction" due to high efficiency, selectivity, and reliability.
Application Modular synthesis of complex, multidimensional molecules.
Advantage Surpasses the reactivity and performance of analogous P-Cl exchange reactions.

Development of Materials for Energy Storage (e.g., Solid-State Electrolytes)

The development of next-generation energy storage, particularly all-solid-state batteries, relies heavily on advanced materials like solid-state electrolytes (SSEs). These materials are sought to replace flammable liquid electrolytes, enhancing battery safety and energy density neicorporation.com. Phosphorus- and fluorine-containing compounds are central to this field of research nih.govmdpi.com.

Phosphate-based materials with a NASICON-type structure are among the most promising candidates for solid electrolytes in lithium-ion batteries mdpi.com. Compositions such as LATP (Lithium Lanthanum Titanium Phosphate) and LAGP (Lithium Lanthanum Germanium Phosphate) are noted for their high ionic conductivity and structural stability neicorporation.com. The synthesis of essential electrolyte salts, such as lithium hexafluorophosphate (B91526) (LiPF₆), often involves other phosphorus halide precursors. For instance, methods have been developed to produce phosphorus pentafluoride (PF₅), a key precursor for LiPF₆, from phosphorus pentoxide (P₂O₅) and hydrogen fluoride researchgate.netjlu.edu.cnsemanticscholar.org. Another patented method describes the production of LiPF₆ by reacting phosphorus trichloride (B1173362) (PCl₃) with chlorine and lithium chloride, followed by a reaction with hydrogen fluoride google.com.

While related phosphorus halides like PF₅ and PCl₃ are documented intermediates in the synthesis of battery electrolyte components, a direct and prominent role for this compound (PF₃) in these specific applications is not established in the available literature.

Table 2: Examples of Phosphorus- and Fluorine-Containing Solid-State Electrolyte Materials This table is interactive and you can sort or filter the data.

Material Class Example Compound Key Property
NASICON-type Phosphates LATP: Li₁.₃Al₀.₃Ti₁.₇(PO₄)₃ High ionic conductivity, structural stability.
NASICON-type Phosphates LAGP: Li₁.₅Al₀.₅Ge₁.₅(PO₄)₃ High ionic conductivity, structural stability.
Oxynitride Glass LiPON: LixPOyNz Unmatched long-term cyclability, low degradation ecm-tum.de.
Halide Electrolytes Li₃InCl₆ High ionic conductivity nih.gov.
Electrolyte Salt LiPF₆: Lithium Hexafluorophosphate Widely used electrolyte salt in commercial Li-ion batteries researchgate.net.

Applications in Nuclear Fuel Cycle (as an intermediate)

In the nuclear fuel cycle, reprocessing of spent nuclear fuel is a critical step for separating valuable materials like uranium and plutonium from fission products and other waste wikipedia.org. One established method for this separation is the fluoride volatility process iaea.org. This dry processing technique relies on the conversion of uranium and plutonium in spent fuel into their volatile hexafluoride forms (UF₆ and PuF₆), which can then be separated from the less volatile fluorides of most fission products iaea.orgosti.gov.

This process requires the use of potent fluorinating agents. Research has explored various reagents for this purpose. For example, nitrogen trifluoride (NF₃) has been investigated as a thermally-sensitive fluorinating agent that can selectively form volatile fluorides with different components of spent fuel at controlled temperatures pnnl.gov. At approximately 300°C, NF₃ can volatilize technetium, while uranium requires temperatures near 500°C to form a volatile fluoride pnnl.gov. While the chemistry of fluorination is central to this reprocessing method, a specific role for this compound as a primary intermediate or fluorinating agent is not prominently documented in the available research, which has focused on other fluorinating compounds like elemental fluorine and NF₃ pnnl.gov.

Future Research Directions and Emerging Areas in Phosphorus Trifluoride Chemistry

Exploration of Novel Ligand Architectures and Reactivity

Phosphorus trifluoride is a notable ligand in coordination chemistry, recognized for its strong π-acceptor characteristics, which are comparable to carbon monoxide (CO). Current time information in Atlanta, GA, US.mst.dk This property allows it to form stable complexes with transition metals in low oxidation states. Current time information in Atlanta, GA, US.google.com In fact, PF₃ can form complexes with metals where the analogous CO compound is unstable or non-existent, such as Pd(PF₃)₄. Current time information in Atlanta, GA, US.mst.dk

Future research is directed towards the design and synthesis of new ligand architectures based on or incorporating the PF₃ moiety. While PF₃ itself is a simple, highly symmetric molecule, it can be incorporated into more complex phosphine (B1218219) ligands to fine-tune the electronic and steric properties of metal catalysts. The development of novel fluoroalkyl phosphines is an active area of research, with synthetic routes yielding a variety of electronically poor ligands. google.com The reactivity of these new ligands in forming complexes with metals like palladium, platinum, and gold is being explored for applications in catalysis, such as Suzuki-Miyaura coupling and hydroalkoxylation reactions. google.com

Another promising avenue is the creation of P,N-heterocyclic phosphine ligands, which combine the soft phosphorus donor with a hard nitrogen donor. google.comgoogle.com This combination can lead to hemilabile ligands that can stabilize metal centers and promote catalytic activity by opening a coordination site for substrate binding. google.com The synthesis of polydentate aminophosphine (B1255530) ligands represents a strategy to create more robust and versatile catalysts. google.com Research into the reactivity of these novel ligand systems will likely uncover new catalytic transformations and provide deeper insights into reaction mechanisms. The exploration of P-chirogenic and C-stereogenic phosphines continues to be a key area for developing catalysts for asymmetric synthesis. google.com

Table 1: Comparison of PF₃ with Carbon Monoxide (CO) as a Ligand

Property This compound (PF₃) Carbon Monoxide (CO)
π-Acceptor Strength Strong π-acceptor Current time information in Atlanta, GA, US.mst.dk Strong π-acceptor
Complex Stability Forms stable complexes, sometimes where CO analogues are unstable (e.g., Pd(PF₃)₄) Current time information in Atlanta, GA, US.mst.dk Forms a vast number of stable metal carbonyls
Toxicity Mechanism Binds strongly to iron in hemoglobin Current time information in Atlanta, GA, US.mst.dk Binds strongly to iron in hemoglobin

| Known Complexes | Ni(PF₃)₄, Cr(PF₃)₆, Pd(PF₃)₄ Current time information in Atlanta, GA, US. | Ni(CO)₄, Cr(CO)₆, Fe(CO)₅ |

Advanced Computational Design and Materials Discovery

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the properties and reactivity of this compound and its derivatives. DFT calculations are being used to study the structural and bonding properties of complexes containing phosphorus ligands. pmarketresearch.comasiaisotopeintl.com These computational studies can accurately predict molecular geometries, bond strengths, and electronic structures, providing insights that are often difficult to obtain experimentally. pmarketresearch.comwechemglobal.com

For instance, ab initio calculations have been employed to refine the understanding of the molecular structure of PF₃. wikipedia.org Furthermore, computational approaches have been used to determine the equilibrium structures of various phosphoranes, including PF₅, which is closely related to PF₃. wipo.int The performance of different DFT functionals is a subject of ongoing research to improve the accuracy of predictions for transition metal-containing complexes, which is crucial for designing new catalysts based on PF₃ ligands. wechemglobal.comgreensciencepolicy.org

In the realm of materials science, computational tools are being used to discover new materials with desired properties. This includes the in silico design of novel phosphorescent materials where the coordination ability of PF₃ can be harnessed to optimize photoelectric conversion efficiency. google.com The ability to computationally screen large numbers of potential molecules and materials accelerates the discovery process and reduces the need for extensive experimental work. Future research will likely see a greater integration of computational modeling with experimental synthesis and characterization to design and create advanced materials based on this compound chemistry.

Table 2: Applications of Computational Chemistry in PF₃ Research

Computational Method Application Area Research Focus
Density Functional Theory (DFT) Catalyst Design Predicting metal-phosphine bond strengths and reaction pathways. wechemglobal.com
Ab Initio Calculations Structural Chemistry Determining accurate molecular geometries and bond angles of PF₃ and related compounds. wikipedia.orgwipo.int

| Molecular Modeling | Materials Science | In silico design of phosphorescent materials and predicting their electronic properties. google.com |

Green Chemistry Approaches to this compound Synthesis and Utilization

The traditional synthesis of this compound often involves halogen exchange from phosphorus trichloride (B1173362) (PCl₃) using various fluorinating agents like zinc fluoride (B91410) (ZnF₂), calcium fluoride (CaF₂), or hydrogen fluoride (HF). Current time information in Atlanta, GA, US.sciencedaily.com While effective, these methods can involve hazardous materials and generate significant waste. The principles of green chemistry aim to develop more environmentally friendly processes by reducing waste, using less hazardous substances, and improving energy efficiency.

Future research is focused on developing greener synthetic routes to PF₃. A recent patent describes a method for producing this compound with high reaction efficiency at a low reaction temperature, which contributes to better energy efficiency. nih.gov This process involves reacting phosphorus trichloride and hydrogen fluoride in a reactor containing carbon material. nih.gov While specific industrial green processes for PF₃ are not widely published, the chemical industry is broadly moving towards more sustainable practices. For example, Ereztech, a chemical manufacturer, emphasizes its commitment to sustainability through waste recycling and minimizing greenhouse gas emissions in its processes.

In terms of utilization, PF₃ is used as a fluorinating agent in the synthesis of pharmaceuticals and agrochemicals. google.com A key area of green chemistry research is the development of alternative, more environmentally benign fluorinating agents and protocols. While PF₃ itself is highly toxic, its use in well-contained industrial processes can be managed. However, the development of catalytic methods that use PF₃ more efficiently or the discovery of safer alternatives are important long-term goals. One source suggests that future research could explore new applications for PF₃ in green chemistry, such as for CO₂ capture. wikipedia.org The broader context of sustainable phosphorus use also involves recycling phosphorus from various waste streams to ensure its availability for future generations.

Interdisciplinary Research at the Interface of Inorganic, Organic, and Materials Science

The versatility of this compound places its chemistry at the intersection of several scientific disciplines. Its role as a ligand in transition metal complexes is a cornerstone of inorganic and organometallic chemistry. google.com These complexes are not only of fundamental interest but also have practical applications in catalysis.

In organic synthesis, PF₃ serves as a reagent for the production of valuable compounds. For instance, it can react with alcohols to produce alkyl fluorides, which are important intermediates in the synthesis of pharmaceuticals like antiviral drugs. google.com The recently developed Phosphorus(V) Fluoride Exchange (PFEx) click chemistry, while not directly involving PF₃, highlights the growing importance of phosphorus-fluoride compounds as versatile connectors for building complex molecules, bridging the gap between different classes of molecules.

The application of this compound in materials science is a rapidly growing area. It is used in the semiconductor industry for plasma etching, as a dopant gas for n-type semiconductors, and for cleaning chemical vapor deposition (CVD) chambers. google.com As a phosphorus source, it is used in ion implantation to modify the electrical conductivity of silicon-based materials. google.com Furthermore, PF₃ is involved in the synthesis of phosphorescent materials, where its coordination properties are key to optimizing material performance. google.com

Future advancements in PF₃ chemistry will increasingly rely on interdisciplinary research. Collaborations between inorganic chemists designing new catalysts, organic chemists developing synthetic methodologies, and materials scientists creating novel electronic and optical materials will be essential to fully exploit the potential of this remarkable compound.

Q & A

Q. What are the primary synthetic routes for phosphorus trifluoride (PF₃), and how do reaction conditions influence yield and purity?

PF₃ is synthesized via halogen exchange reactions using fluorinating agents like hydrogen fluoride (HF) or metal fluorides (e.g., PbF₂, ZnF₂) with phosphorus halides (e.g., PCl₃). For example, PbF₂ reacts with PCl₃ under controlled heating in brass reactors to produce PF₃, with byproducts like PbCl₂ requiring purification . Reaction temperature, stoichiometry, and catalyst selection (e.g., Cu) critically affect yield and purity. Researchers must monitor moisture levels to avoid hydrolysis to HF and phosphorous acid .

Q. How does PF₃’s molecular geometry influence its ligand properties in metal complexes?

PF₃ has a trigonal pyramidal geometry (F-P-F bond angle: ~96.3°) with a lone pair on phosphorus, enabling it to act as a σ-donor ligand analogous to CO in metal carbonyls. Its Lewis acidity and π-acceptor strength are weaker than CO, affecting binding constants in transition metal complexes. NMR studies (³¹P chemical shift: 97 ppm) and computational modeling (e.g., DFT) are used to analyze coordination behavior .

Q. What safety protocols are essential for handling PF₃ in laboratory settings?

PF₃ is highly toxic (UN3304; Hazard Class 2.3/8) and reacts with water to release hydrofluoric acid (HF). Researchers must use:

  • Positive-pressure respirators or self-contained breathing apparatus (SCBA) for inhalation risks .
  • Calcium gluconate/carbonate gels for dermal exposure to neutralize HF .
  • Dry, corrosion-resistant equipment (e.g., nickel alloys) to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can discrepancies in PF₃’s thermodynamic data (e.g., bond dissociation energies) be resolved experimentally?

Contradictions in literature values (e.g., standard enthalpy of formation: -945 kJ/mol vs. electron impact ionization data ) require multi-method validation. Techniques include:

  • High-resolution mass spectrometry to study fragmentation energetics .
  • Calorimetric measurements under inert atmospheres to avoid hydrolysis.
  • Cross-validation with computational methods (e.g., CCSD(T) for bond energy calculations).

Q. What strategies mitigate PF₃’s interference in spectroscopic characterization of metal-PF₃ complexes?

PF₃’s moisture sensitivity and reactivity complicate IR/Raman studies. Best practices include:

  • Conducting experiments in anhydrous gloveboxes (<1 ppm H₂O).
  • Using low-temperature matrices (e.g., argon at 10 K) to stabilize transient species.
  • Pairing NMR with X-ray crystallography to resolve ambiguities in ligand geometry .

Q. How does PF₃’s toxicity mechanism compare to CO, and what biomarkers can detect early exposure?

PF₃ binds to hemoglobin’s iron centers, inhibiting oxygen transport similarly to CO, but its higher polarity may alter tissue distribution. Researchers can:

  • Use fluorometric assays to track PF₃ adducts in blood .
  • Compare in vitro toxicity (e.g., IC₅₀ in hepatocyte models) with CO using gas chromatography-mass spectrometry (GC-MS) .
  • Investigate antidotes like hyperbaric oxygen therapy, which is effective for CO but untested for PF₃ .

Methodological Guidance

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide PF₃ research question development?

  • Feasibility: Prioritize studies with accessible instrumentation (e.g., FTIR over synchrotron-based techniques).
  • Novelty: Explore understudied areas like PF₃’s role in catalytic fluorination reactions.
  • Ethics: Adhere to OSHA guidelines for toxic gas handling .
  • Relevance: Align with NSF priorities in green chemistry (e.g., PF₃ as a safer alternative to PF₅) .

Q. What statistical approaches address data variability in PF₃ reaction kinetics studies?

  • Use multivariate regression to account for variables like temperature, pressure, and catalyst loading.
  • Apply error propagation analysis to thermodynamic datasets to quantify confidence intervals .
  • Compare results with analogous systems (e.g., PCl₃ fluorination) to identify outliers .

Tables

Table 1: Key Physicochemical Properties of PF₃

PropertyValueMethod of Determination
Melting Point-151.5°CDifferential Scanning Calorimetry
Boiling Point-101.5°CGas-Liquid Chromatography
³¹P NMR Shift97 ppmNMR Spectroscopy (CDCl₃)
ΔH°f (Standard)-945 kJ/molBomb Calorimetry

Table 2: Common Contaminants in PF₃ Synthesis and Mitigation Strategies

ContaminantSourceRemoval Method
HFHydrolysis of PF₃Trapping with CaCO₃ scrubbers
PCl₃Incomplete reactionFractional distillation
O₂Air leakageVacuum purging with N₂

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.